molecular formula C13H9F3N2O3 B2472464 6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid CAS No. 619328-59-5

6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid

Número de catálogo: B2472464
Número CAS: 619328-59-5
Peso molecular: 298.221
Clave InChI: XNYGKODHZYWTOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C13H9F3N2O3 and is provided as a high-purity solid for research and development purposes . This compound belongs to the class of dihydropyridazine derivatives, which are nitrogen-containing heterocycles known for their versatile applications in scientific research. Pyridazine derivatives have garnered significant research interest due to their remarkable structural and synthetic versatility, precise tunability, and selectivity as ligands for transition metal atoms . Researchers are exploring such compounds for diverse therapeutic potentials, including anticancer, antidiabetic, and antibiotic activities, making them valuable scaffolds in medicinal chemistry and drug discovery . The structure features a pyridazine ring system substituted with a carboxylic acid group, a methyl group, an oxo group, and a 2-(trifluoromethyl)phenyl ring at the N1 position. The electron-withdrawing trifluoromethyl group on the phenyl ring can influence the compound's electronic properties, metabolic stability, and binding affinity when investigated as a potential pharmacophore. The carboxylic acid functional group provides a handle for further chemical modification, such as amide formation, enabling the creation of derivative compounds for structure-activity relationship studies . This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions, including the use of personal protective equipment in a controlled laboratory setting.

Propiedades

IUPAC Name

6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c1-7-6-10(19)11(12(20)21)17-18(7)9-5-3-2-4-8(9)13(14,15)16/h2-6H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYGKODHZYWTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Actividad Biológica

6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid (CAS No. 133221-31-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H9F3N2O3C_{13}H_9F_3N_2O_3 and a molecular weight of 298.22 g/mol. Its structure includes a dihydropyridazine ring, which is known for its pharmacological relevance.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The trifluoromethyl group enhances the electron-withdrawing capacity, which may contribute to increased radical scavenging activity. For instance, studies on related dihydropyridazine derivatives have shown promising results in reducing oxidative stress markers in various biological systems .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated. It has been shown to interact with cholinesterases and cyclooxygenase enzymes, which are critical in neurodegenerative diseases and inflammation. For example, docking studies suggest that the trifluoromethyl group facilitates strong interactions with active site residues, enhancing inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Table 1: Inhibitory Potency Against Key Enzymes

EnzymeIC50 Value (μM)Reference
Acetylcholinesterase10.4
Butyrylcholinesterase7.7
Cyclooxygenase-2Moderate

Study on Neuroprotective Effects

A study conducted on a series of pyridazine derivatives, including our compound of interest, demonstrated neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines. The mechanism was attributed to the inhibition of AChE, leading to increased acetylcholine levels and improved synaptic transmission .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of similar dihydropyridazine compounds against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The presence of the trifluoromethyl group was noted to enhance membrane permeability, contributing to the observed bioactivity.

The biological activity of 6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid can be attributed to several mechanisms:

  • Radical Scavenging : The structure allows for effective interaction with free radicals.
  • Enzyme Inhibition : Strong interactions with key enzymes modulate their activity.
  • Membrane Interaction : The lipophilicity imparted by the trifluoromethyl group aids in penetrating bacterial membranes.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research has indicated that derivatives of dihydropyridine carboxylic acids exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds synthesized from similar precursors have shown promising results in inhibiting tumor growth and overcoming multidrug resistance in cancer therapy .

A study highlighted two specific derivatives that displayed high cytotoxic activity against the HCT-15 cell line, with IC50 values of 7.94 μM and 9.24 μM, respectively. These results suggest that modifications to the dihydropyridine structure can enhance anticancer efficacy .

Mechanistic Insights

In silico studies utilizing density functional theory (DFT) have provided insights into the molecular interactions of these compounds with biological targets. Docking studies have proposed potential interactions with proteins involved in apoptosis pathways, such as PARP-1, indicating a mechanism through which these compounds may exert their anticancer effects .

Case Studies

  • Cytotoxic Activity Evaluation : A series of dihydropyridine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study demonstrated that structural modifications significantly influenced their biological activity, suggesting a tailored approach to drug design .
  • In Silico Studies : Theoretical calculations using DFT revealed correlations between molecular parameters and experimental cytotoxicity results. This underscores the importance of computational methods in predicting the pharmacological profiles of new compounds .
  • Antidiabetic Activity : Although primarily focused on anticancer applications, some derivatives have also been tested for antidiabetic properties. For instance, certain compounds exhibited notable inhibitory activity against alpha-amylase, suggesting potential use in diabetes management .

Comparación Con Compuestos Similares

Table 1: Comparison of Structural Analogues

Compound Name Substituent Position Molecular Formula Molecular Weight Key Features
6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid 2-CF₃ C₁₃H₉F₃N₂O₃ 298.22 (inferred) Strong electron-withdrawing CF₃ at ortho position; high lipophilicity .
6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid 3-CF₃ C₁₃H₉F₃N₂O₃ 298.22 Meta-CF₃ reduces steric hindrance; may enhance solubility .
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid 3-Cl C₁₂H₉ClN₂O₃ 264.67 Chloro substituent less electron-withdrawing than CF₃; lower molecular weight .
6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid H (unsubstituted) C₁₂H₁₀N₂O₃ 230.22 Baseline structure; lacks electron-withdrawing groups, likely more polar .

Q & A

Basic Question: What are the most effective synthetic routes for preparing 6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step protocols, starting with the formation of the dihydropyridazine core. A key step is the cyclization reaction, which can be catalyzed by palladium complexes under reductive conditions. For example, nitroarenes or nitroalkenes may serve as precursors, with formic acid derivatives acting as CO surrogates to facilitate reductive cyclization. This method minimizes byproducts and improves atom economy . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of nitro precursor to CO surrogate) and using Pd(OAc)₂/Xantphos catalytic systems have shown efficacy in analogous heterocyclic syntheses .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the proton environment and carbon framework. The trifluoromethyl group’s distinct ¹⁹F NMR signal (~-60 ppm) helps verify substitution patterns.
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, such as the planarity of the dihydropyridazine ring and the spatial orientation of the trifluoromethylphenyl group. While direct data for this compound is limited, analogous structures (e.g., fluoroquinolone derivatives) highlight the importance of crystallography in validating hydrogen-bonding networks .

Advanced Question: How can researchers optimize reaction conditions to mitigate low yields during cyclization?

Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Systematic screening is recommended:

Catalyst Systems : Compare Pd(OAc)₂ with ligands like Xantphos or BINAP to enhance electron transfer efficiency .

Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than nonpolar alternatives.

Temperature Gradients : Gradual heating (e.g., 80°C to 120°C) can prevent decomposition of thermally sensitive intermediates.

Additives : Molecular sieves or scavengers (e.g., MgSO₄) may trap water or acidic byproducts, improving cyclization kinetics.

Advanced Question: What computational strategies are used to predict the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the -CF₃ group, which polarizes the dihydropyridazine ring. Key analyses include:

  • Natural Bond Orbital (NBO) : Quantifies hyperconjugative interactions between the -CF₃ group and the carboxylate moiety.
  • HOMO-LUMO Gaps : Predicts sites for electrophilic/nucleophilic attacks, guiding derivatization strategies.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize regioselectivity in substitution reactions.

Advanced Question: How should researchers design assays to evaluate the compound’s potential antimicrobial activity?

Methodological Answer:

Structural Analog Benchmarking : Compare with fluoroquinolone derivatives (e.g., ciprofloxacin), noting the impact of the trifluoromethylphenyl group on membrane permeability .

Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative strains in Mueller-Hinton broth, with serial dilutions (0.5–128 µg/mL).

Resistance Profiling : Use efflux pump inhibitors (e.g., PAβN) to assess whether -CF₃ enhances resistance evasion.

Enantiomeric Purity : Employ chiral HPLC (e.g., Chiralpak IA column) to isolate stereoisomers and test activity differences.

Advanced Question: How can contradictory biological activity data between studies be resolved?

Methodological Answer:
Discrepancies often stem from variations in:

  • Purity : Validate via HPLC (≥95% purity threshold) and LC-MS to rule out degradants.
  • Assay Conditions : Standardize pH, temperature, and inoculum size (e.g., 5×10⁵ CFU/mL for MIC assays).
  • Structural Confirmation : Re-analyze disputed batches with 2D NMR (COSY, HSQC) to confirm substituent positions.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify outliers.

Advanced Question: What strategies address challenges in achieving enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation steps to control stereocenters.
  • Chromatographic Resolution : Preparative SFC (Supercritical Fluid Chromatography) with cellulose-based columns (e.g., Chiralcel OD-H) achieves baseline separation of enantiomers.
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, simplifying purification.

Advanced Question: How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via UPLC.
  • Serum Stability Assays : Expose to fetal bovine serum (10–50%) and quantify intact compound using LC-MS/MS.
  • Forced Degradation : Use oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stressors to identify vulnerable functional groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.